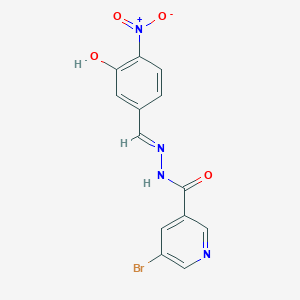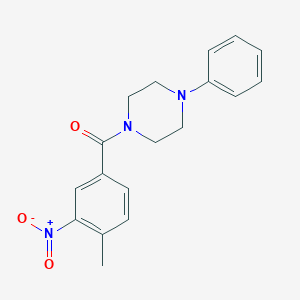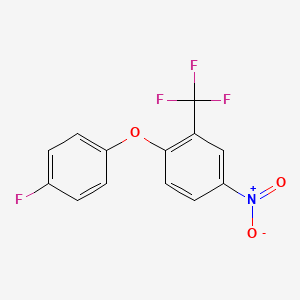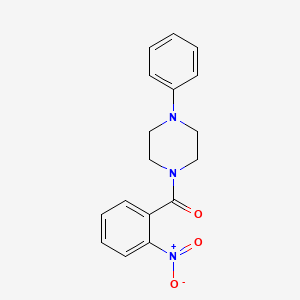
6-bromo-4-(4-ethyl-1-piperazinyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazoline derivatives, including those similar to 6-bromo-4-(4-ethyl-1-piperazinyl)quinazoline, often involves cyclization reactions, halogenation, and substitutions. A study by Babu et al. (2015) describes a synthetic process that might be applicable, where cyclization of halogenated benzaldehyde and guanidine carbonate, followed by treatment with piperazine, leads to quinazoline derivatives. This process highlights the steps necessary for introducing the piperazine and bromo groups into the quinazoline core (Babu, Srinivasulu, & Kotakadi, 2015).
Molecular Structure Analysis
Quinazoline derivatives exhibit a bicyclic structure with nitrogen atoms at the 1 and 3 positions of the bicyclic ring. The addition of a bromo group and a piperazinyl substituent at specific positions introduces steric and electronic effects that influence the molecular geometry and electronic distribution. Techniques such as LC-MS, NMR, IR, and mass spectrometry are utilized to confirm the structure of synthesized compounds, providing insights into the molecular arrangement and the nature of substitutions on the quinazoline framework.
Chemical Reactions and Properties
Quinazoline derivatives participate in various chemical reactions, including nucleophilic substitution, halogenation, and coupling reactions. The presence of a bromo group can facilitate further functionalization through nucleophilic substitution reactions. Additionally, the piperazine ring can engage in reactions typical of secondary amines, such as alkylation or acylation. The antimicrobial activity of some quinazoline derivatives suggests the potential for chemical modifications to enhance biological properties (Babu, Srinivasulu, & Kotakadi, 2015).
科学的研究の応用
Synthesis and Antimicrobial Activity
6-Bromo-4-(4-ethyl-1-piperazinyl)quinazoline and its derivatives have been actively researched for their synthesis methodologies and potential antimicrobial properties. For instance, novel derivatives synthesized through a series of chemical reactions demonstrated significant in vitro antibacterial activity against various bacterial species, including antibiotic-resistant strains, as well as antifungal activity against fungal strains (Babu, Srinivasulu, & Kotakadi, 2015). This highlights the compound's potential in contributing to new antimicrobial agents.
Antitumor and Antiviral Potential
The exploration into the antitumor and antiviral capabilities of this compound derivatives has yielded promising results. A study reported the synthesis of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones, showing potent antiviral activity against various viruses and displaying significant cytotoxicity, suggesting potential for antiviral and anticancer therapies (Dinakaran, Selvam, Declercq, & Sridhar, 2003). Additionally, quinazoline derivatives bearing a piperazine-1-carbodithioate moiety demonstrated antiproliferative activity against cancer cell lines, indicating their potential as anticancer agents (Zhang et al., 2016).
Pharmacological Properties
The pharmacological exploration of quinazoline-based compounds, including those related to this compound, has identified significant properties. Specific compounds have been characterized for their potent inhibition of phenylephrine-induced contractions, suggesting α1-adrenoceptor antagonist properties, which could be beneficial in treating conditions like hyperplasia (Chueh et al., 2002).
Antimycobacterial Agents
The design and synthesis of novel 1,3,4-thiadiazole and piperazine substituted quinazoline derivatives have shown effective antimycobacterial activity. Some derivatives exhibited strong efficacy against Mycobacterium H37Rv strain, indicating the potential of these compounds as antimycobacterial agents (Patel & Rohit, 2021).
特性
IUPAC Name |
6-bromo-4-(4-ethylpiperazin-1-yl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4/c1-2-18-5-7-19(8-6-18)14-12-9-11(15)3-4-13(12)16-10-17-14/h3-4,9-10H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIYSXNSZBAVNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S*,5R*)-6-(cyclobutylmethyl)-3-[3-(3-methoxyphenyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5603087.png)
![N-(4-chlorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5603091.png)

![2-{[(5-bromo-2-pyridinyl)amino]methyl}-6-methoxyphenol](/img/structure/B5603098.png)
![(1S*,5R*)-6-benzyl-3-(2-quinoxalinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5603102.png)
![4-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-piperidin-1-ylpyrimidine](/img/structure/B5603104.png)
![N-[4-(cyanomethyl)phenyl]-4-nitrobenzamide](/img/structure/B5603107.png)
![N-[4-(3-methyl-1-piperidinyl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5603120.png)
![5-chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5603124.png)


![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-3-phenylpropanamide](/img/structure/B5603144.png)